(R,R)-(-)-N,N'-双(3,5-二叔丁基水杨醛)-1,2-环己二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

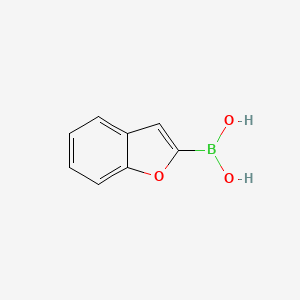

“(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine” is a chemical compound that is often used in various chemical reactions . It is also known as “(R,R)-Jacobsen’s ligand” and is used in the synthesis of other compounds .

Synthesis Analysis

The synthesis of this compound involves the reaction of “(R,R)-1,2-diammoniumcyclohexane mono- (+)-tartrate” with “3,5-di-tert-butylsalicylaldehyde” in ethanol . This reaction results in the formation of “(R,R)-N,N’-bis (3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese (III) chloride”, which is a highly enantioselective epoxidation catalyst intermediate .

Molecular Structure Analysis

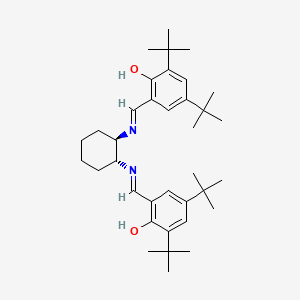

The molecular structure of this compound is complex and involves multiple functional groups. The compound contains two cyclohexane rings, each of which is attached to a salicylidene group. The salicylidene groups are further substituted with tert-butyl groups .

Chemical Reactions Analysis

“(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine” is known to be a catalyst in the epoxidation of arenes . It is also used in the synthesis of other compounds, such as "(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)" .

科学研究应用

丙苯氧化中的抗氧化剂

该化合物是3,5-二叔丁基-4-羟基苯甲醛的衍生物,已被研究其抗氧化性能,尤其是在丙苯氧化中 。抗氧化剂在食品、医药和聚合物等各个行业都至关重要,可以防止氧化降解。

有机合成

该化合物可用于有机合成,特别是用于制备其他复杂的化合物 。其独特的结构和性质使其成为各种合成路线中宝贵的中间体。

氧化重排

已发现诸如所述化合物之类的3,5-二叔丁基-4-羟基苯甲醛衍生物在碱性介质中用高铁氰化钾氧化时会重排成各种酯 。这种氧化重排可用于合成各种酯,这些酯在塑料、树脂和香料等行业具有广泛的应用。

工业有机化学

鉴于其潜在的抗氧化性能及其进行氧化重排的能力,该化合物可能在工业有机化学中具有应用 。它可用于开发新的工业流程或改进现有流程。

安全和危害

作用机制

Target of Action

It’s known that similar compounds have antioxidant properties , suggesting that they may interact with reactive oxygen species or enzymes involved in oxidative stress.

Mode of Action

It’s known that 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a related compound, rearranges to various esters when oxidized with potassium ferricyanide in an alkaline medium . This suggests that the compound may undergo similar oxidative rearrangements, potentially leading to changes in its structure and function.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the compound’s action, efficacy, and stability. For example, the compound’s oxidative rearrangements occur in an alkaline medium , suggesting that pH could affect its reactivity. Similarly, temperature could influence the rate of these reactions, while other reactive species could compete with the compound for reactive oxygen species, potentially affecting its antioxidant efficacy.

属性

IUPAC Name |

2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3/t29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNXDGNCEBQLGC-LOYHVIPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101113716 |

Source

|

| Record name | Phenol, 2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135616-40-9 |

Source

|

| Record name | Phenol, 2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。